3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
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Overview
Description
Imipenem hydrate is a synthetic β-lactam antibiotic belonging to the carbapenem class. It was developed by Merck scientists in the mid-1970s and is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Imipenem hydrate is particularly effective against multi-drug resistant bacterial strains and is commonly used in combination with cilastatin to prevent its degradation by renal enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipenem hydrate is synthesized through a multi-step process starting from thienamycin, a natural product produced by the bacterium Streptomyces cattleya. The synthesis involves the conversion of thienamycin to its 4-nitrobenzyl ester, followed by reaction with alkyl or aryl formimidate to yield imipenem .
Industrial Production Methods: Industrial production of imipenem hydrate involves deprotection of a carboxylic ester via catalytic hydrogenation in the presence of a catalyst deactivating agent. The process also includes rapid dissolution of imipenem in water at high temperature, followed by rapid cooling and isolation to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: Imipenem hydrate undergoes various chemical reactions, including:
Oxidation: Imipenem can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for imipenem due to its stable β-lactam ring.
Substitution: Imipenem can undergo substitution reactions, particularly at the β-lactam ring, which is crucial for its antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imipenem sulfoxide, while substitution reactions can yield various derivatives with modified antibacterial properties .
Scientific Research Applications
Imipenem hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study β-lactam chemistry and the development of new antibiotics.
Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.
Medicine: Extensively used in clinical settings to treat severe bacterial infections, including those caused by multi-drug resistant strains.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Imipenem hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the loss of cell wall integrity, causing cell lysis and death .
Comparison with Similar Compounds
Meropenem: Known for greater activity against Gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
Doripenem: Similar spectrum of activity but with different pharmacokinetic properties
Uniqueness of Imipenem Hydrate: Imipenem hydrate is unique due to its broad-spectrum activity and stability against β-lactamase enzymes. Its combination with cilastatin enhances its therapeutic efficacy by preventing renal degradation, making it a valuable antibiotic for treating severe and resistant infections .
Properties
IUPAC Name |
3-[2-(aminomethylideneamino)ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOSVVULSKVSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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